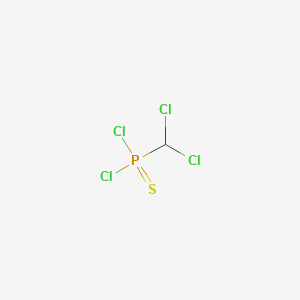
(Dichloromethyl)phosphonothioic dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Dichloromethyl)phosphonothioic dichloride is a chemical compound with the molecular formula CH₃Cl₂PS. It is a member of the organophosphorus compounds, which are characterized by the presence of phosphorus atoms bonded to carbon and other elements. This compound is known for its reactivity and is used in various chemical synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(Dichloromethyl)phosphonothioic dichloride can be synthesized through several methods. One common method involves the reaction of phosphorus trichloride (PCl₃) with methyl chloride (CH₃Cl) and sulfur (S) under controlled conditions. The reaction typically takes place in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors where the reactants are combined under high pressure and temperature. The process is carefully monitored to ensure the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(Dichloromethyl)phosphonothioic dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler phosphonothioic compounds.
Substitution: The chlorine atoms in the compound can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions typically require catalysts like palladium or platinum and are carried out under an inert atmosphere.
Major Products Formed
Oxidation: Oxidized products include phosphonic acids and their derivatives.
Reduction: Reduced products include simpler phosphonothioic compounds.
Substitution: Substituted products vary depending on the substituent used, such as alkyl or aryl phosphonothioic dichlorides.
Wissenschaftliche Forschungsanwendungen
(Dichloromethyl)phosphonothioic dichloride has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of pesticides, flame retardants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (Dichloromethyl)phosphonothioic dichloride involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, depending on the enzyme targeted.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylphosphonic dichloride (CH₃P(O)Cl₂): Similar in structure but contains an oxygen atom instead of sulfur.
Dichloromethylphosphine (CH₃PCl₂): Lacks the sulfur atom and has different reactivity.
Methylphosphonodichloridic acid (CH₃P(O)Cl₂): Another oxygen-containing analog.
Uniqueness
(Dichloromethyl)phosphonothioic dichloride is unique due to the presence of sulfur, which imparts different chemical properties compared to its oxygen-containing analogs. This sulfur atom can influence the compound’s reactivity, making it suitable for specific chemical reactions and applications that its oxygen-containing counterparts may not be able to perform.
Eigenschaften
CAS-Nummer |
65275-25-4 |
|---|---|
Molekularformel |
CHCl4PS |
Molekulargewicht |
217.9 g/mol |
IUPAC-Name |
dichloro-(dichloromethyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/CHCl4PS/c2-1(3)6(4,5)7/h1H |
InChI-Schlüssel |
SGEGXDAIJPANKH-UHFFFAOYSA-N |
Kanonische SMILES |
C(P(=S)(Cl)Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


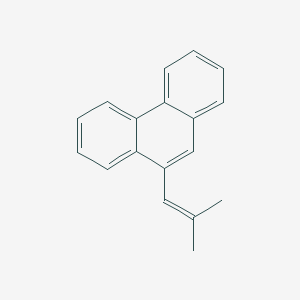

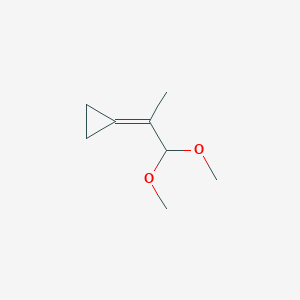
![10-Methyl-7-oxoacenaphtho[1,2-b]quinoxalin-7-ium-12(7h)-olate](/img/structure/B14473668.png)
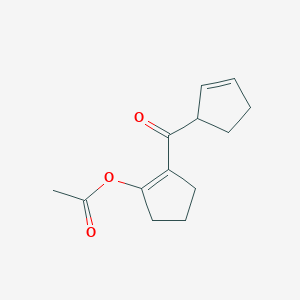
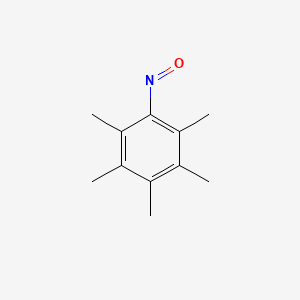
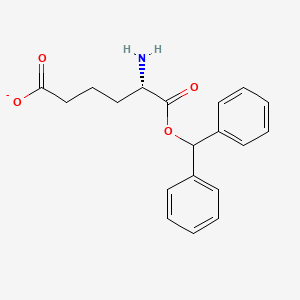
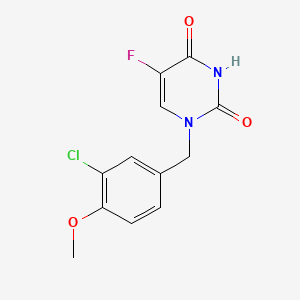
![1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxotetradecyl)oxy]-](/img/structure/B14473712.png)
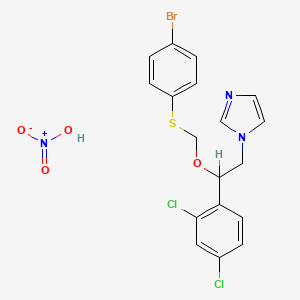
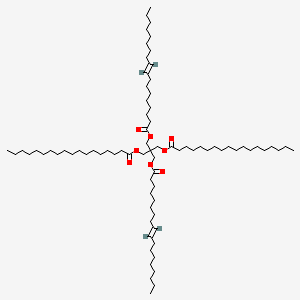
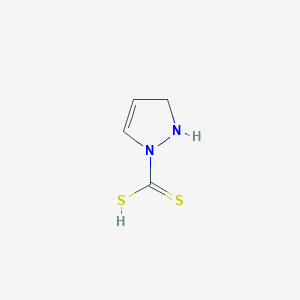
![Phthalazinium, 2-[2-(4-bromophenyl)-2-oxoethyl]-, bromide](/img/structure/B14473727.png)
![N-[2-(Butylsulfanyl)-1-methoxyethenyl]butan-1-amine](/img/structure/B14473736.png)
